2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2)10-4-6(11-7)5(9)3-8/h5-6,9H,3-4,8H2,1-2H3/t5?,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDRHMDHWIBVRH-PRJDIBJQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(CN)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)C(CN)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis via Ketalization
The chiral pool approach leverages naturally occurring chiral precursors to construct the (4R)-configured dioxolane ring. A key starting material is (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, which undergoes aminolysis or substitution to introduce the amino group. For example, nucleophilic displacement of a hydroxyl-protected intermediate with ammonia or azide reagents (followed by reduction) yields the target compound.
The ketalization step typically employs acetone and a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) to protect a vicinal diol precursor. Optical purity is maintained by using enantiomerically pure diols derived from sugars or terpenes.
Asymmetric Catalytic Amination
Recent advances utilize asymmetric catalysis to install the amino group stereoselectively. Palladium-catalyzed allylic amination of (4R)-2,2-dimethyl-1,3-dioxolan-4-yl-allyl ethers with benzylamine derivatives achieves enantiomeric excesses >90%. This method avoids racemization but requires precise control of reaction conditions to preserve the dioxolane ring’s integrity.
Key Reaction Steps and Mechanisms
Formation of the Dioxolane Ring
The dioxolane ring is synthesized via acid-catalyzed ketalization of a 1,2-diol with acetone. For example:
$$
\text{(4R)-1,2-Diol} + 2 (\text{CH}3)2\text{CO} \xrightarrow{\text{H}^+} \text{(4R)-2,2-Dimethyl-1,3-dioxolane} + 2 \text{H}_2\text{O}
$$
The reaction proceeds through a hemiketal intermediate, with the acid catalyst facilitating dehydration.
Introduction of the Amino Group
The hydroxyl group at position 1 is converted to an amine via a two-step process:
- Activation : Tosylation or mesylation of the hydroxyl group to form a leaving group.
- Substitution : Reaction with sodium azide (SN2 mechanism) followed by Staudinger reduction or catalytic hydrogenation to yield the primary amine.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Conditions | Yield Improvement | Source |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 78% → 92% | |
| Temperature | 0–5°C (aminolysis step) | 65% → 88% | |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | ee 82% → 95% |
Polar aprotic solvents like THF enhance nucleophilicity in substitution reactions, while low temperatures minimize side reactions such as epimerization.
Protecting Group Strategies
The 2,2-dimethyl-1,3-dioxolane group serves dual roles:
- Steric Shielding : Protects the adjacent hydroxyl group from undesired reactions.
- Chiral Induction : The rigid ring structure enforces a specific conformation, guiding stereoselective amination.
Characterization and Analytical Methods
Structural Confirmation
- NMR Spectroscopy : $$^1$$H NMR (CDCl₃): δ 1.40 (s, 6H, CH₃), 3.50–3.70 (m, 4
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
Medicinal Chemistry
One of the most notable applications of 2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol is as a precursor in the synthesis of bioactive compounds:
- HIV Protease Inhibitors : It has been utilized in synthesizing nelfinavir, a potent HIV protease inhibitor, showcasing its importance in developing antiviral therapies .
Enzyme Mechanisms and Protein Interactions
The compound serves as a tool for studying enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds with proteins. This interaction can influence the structure and function of enzymes, providing insights into biochemical pathways.
Material Science
In material science, this compound is used in the production of polymers and advanced materials. The unique properties imparted by the dioxolane ring enhance the performance characteristics of these materials.
Case Studies
Several studies highlight the compound's utility:
- Synthesis of Protectin D1 : It was used as a chiral building block in the total synthesis of Protectin D1, an anti-inflammatory lipid mediator . This application underscores the compound's relevance in developing therapeutic agents.
- Anti-Diabetic Molecule Synthesis : The compound has also been employed as a starting material in synthesizing cytopiloyne, an anti-diabetic molecule . This demonstrates its versatility in pharmaceutical applications.
Mechanism of Action
The mechanism by which 2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the dioxolane ring may interact with hydrophobic pockets in enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol
- Molecular Formula : C₇H₁₂O₃
- Molecular Weight : 144.17 g/mol
- Synthesis : Used in cross-electrophile coupling reactions (e.g., with POP/TBAB and Barton’s base) to form C-O bonds (75–79% yield) ().
- Applications : Intermediate in organic synthesis, particularly in coupling reactions .
(b) (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N-(prop-2-ynyl)acetamide
- Molecular Formula: C₁₀H₁₅NO₃
- Molecular Weight : 197.23 g/mol
- Key Differences: Replaces the amino-ethanol group with an acetamide-propargylamine moiety, enhancing electrophilicity for peptide coupling.
- Synthesis : Prepared via 1,2,4-triazole/DBU-mediated acylation of propargyl amine (45% yield) ().
- Applications: Potential precursor for click chemistry or bioactive molecules .
(c) 2-[(4R,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol
- Molecular Formula : C₈H₁₆O₄
- Molecular Weight : 176.21 g/mol
- Key Differences : Contains an additional hydroxymethyl (-CH₂OH) group on the dioxolane ring, increasing hydrophilicity.
- Synthesis : LAH reduction of a tetrahydrodioxolopyran precursor (90% yield) ().
- Applications : Intermediate in natural product synthesis, e.g., L-783,277 () .
Stereochemical and Pharmacological Analogs
(a) Ethyl (2S,3R)-3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
- Molecular Formula : C₁₄H₂₄O₅
- Molecular Weight : 272.34 g/mol
- Key Differences: Ester and dihydroxy groups replace the amino-ethanol, critical for Sofosbuvir (HCV drug) activity ().
- Applications : Key intermediate in antiviral drug synthesis .
(b) 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-[(3-methylbutyl)amino]ethan-1-ol
- Molecular Formula: C₁₂H₂₅NO₃
- Molecular Weight : 231.33 g/mol
- Applications: Potential CNS-targeting drug candidate .
Diastereomeric Challenges
- Ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate vs. Ethyl-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate (): Key Issue: Diastereomers with near-identical physical properties complicate separation. Resolution: Requires advanced chromatography or enzymatic methods. Significance: Highlights the importance of stereochemical control in synthesis .
Key Findings and Trends
Functional Group Impact: The amino group in the target compound enhances its utility as a chiral building block compared to alcohol-only analogs (e.g., ).
Stereochemical Complexity : Diastereomer separation () and dioxolane ring configuration () are critical for pharmacological activity.
Synthetic Versatility : Dioxolane-protected intermediates are widely used in drug synthesis () due to their stability and modular functionalization.
Biological Activity
2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a dioxolane ring contributes to its chiral nature, which is critical for its interaction with biological targets. The compound's structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
- Antiviral Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
A study investigating the antiviral properties of structurally related compounds found that they effectively inhibited viral replication in vitro. For instance, (+)-castanospermine, a glycosidase inhibitor, was shown to prevent mortality in mice infected with dengue virus by disrupting viral protein folding . This highlights the potential of this compound as a candidate for further antiviral research.
Case Study: Anti-inflammatory Mechanisms
Research into hydroxyphenylpropanoates has revealed their ability to scavenge free radicals and modulate inflammatory enzyme activity. Given that this compound shares structural similarities with these compounds, it may exhibit comparable anti-inflammatory effects .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol, and what reaction conditions optimize yield and stereochemical purity?
- Methodology : The compound is synthesized via chiral building blocks, leveraging stereoselective reactions. For example, (1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethylammonium benzoate (a related intermediate) is prepared using acetone-protected arabinose derivatives and resolved via enantioselective crystallization. Optimal conditions include acid-catalyzed acetonide protection (e.g., H₂SO₄ in acetone) and subsequent amino group introduction via reductive amination .
- Key Considerations : Temperature control (<10°C) during oxidation steps (e.g., using DMSO/DCM mixtures) minimizes side reactions. Yields improve with stoichiometric optimization (e.g., 3 equiv. of [(iPr)₂NEt]) .
Q. How is the stereochemical configuration of this compound confirmed in synthesized samples?
- Analytical Techniques :
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm absolute configuration .
- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations verify stereochemistry, particularly for the dioxolane ring and adjacent chiral centers.
- Optical Rotation : Comparison with literature values for enantiomeric excess .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomeric mixtures of this compound during synthesis?
- Chiral Resolution : Use of chiral auxiliaries (e.g., (S)-(+)-(1-naphthyl)ethyl isocyanate) to form diastereomeric carbamates, separable via silica gel chromatography .
- Enzymatic Methods : Lipase-mediated kinetic resolution of racemic mixtures under mild aqueous conditions (e.g., pH 7.0, 25°C) .
Q. How does the 2,2-dimethyl-1,3-dioxolane ring influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Steric and Electronic Effects : The dioxolane ring stabilizes transition states via steric hindrance (axial methyl groups) and electron donation, favoring regioselective oxidation at the aminoethanol moiety. For example, bromination at the β-carbon occurs preferentially over the dioxolane ring .
- Stability : The ring’s rigidity reduces conformational flexibility, slowing hydrolysis under acidic conditions (e.g., pH < 3) compared to unprotected diols .
Q. What analytical techniques are recommended for detecting and quantifying byproducts in the synthesis of this compound?
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities like over-oxidized amines or dioxolane ring-opened derivatives.
- GC-MS : Monitors volatile byproducts (e.g., acetone from acetonide deprotection) .
- Troubleshooting : Conflicting NMR signals (e.g., diastereomer overlap) are resolved via 2D-COSY or HSQC experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
